molecular formula C19H20N4O2 B11022820 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide

Cat. No.: B11022820
M. Wt: 336.4 g/mol
InChI Key: FRBOZGJREMBXQK-UHFFFAOYSA-N
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Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a common structural motif in many natural and synthetic bioactive molecules.

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and large-scale reactors.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions . This binding can modulate the activity of the target proteins, leading to the observed biological effects.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C19H20N4O2/c1-14(24)22-17-6-4-7-18-16(17)9-12-23(18)13-19(25)21-11-8-15-5-2-3-10-20-15/h2-7,9-10,12H,8,11,13H2,1H3,(H,21,25)(H,22,24)

InChI Key

FRBOZGJREMBXQK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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